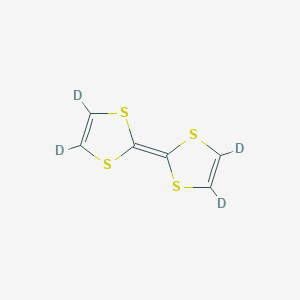

Tetrathiafulvalene-d4

Description

Contextual Overview of Tetrathiafulvalene (B1198394) (TTF) and its Derivatives

Tetrathiafulvalene (TTF) is a sulfur-based heterocyclic organic compound renowned for its potent electron-donating capabilities. uni-tuebingen.de Since the discovery of high electrical conductivity in its charge-transfer (CT) complex with tetracyano-p-quinodimethane (TCNQ) in 1973, TTF has become one of the most extensively studied molecules in materials chemistry. nih.govmdpi.com The TTF core can be readily modified, and its derivatives have been widely investigated for their potential in molecular electronics, serving as components in conductors, semiconductors, and molecular switches. nih.govbeilstein-journals.org

The key property of TTF is its ability to undergo stable, reversible oxidation to form a radical cation (TTF•⁺) and a dication (TTF²⁺). mdpi.com This redox activity is central to its function in forming highly conductive CT complexes. dtic.mil Beyond molecular conductors, TTF derivatives have been incorporated into a vast array of systems, including:

Supramolecular Assemblies: The planar structure of TTF promotes π-π stacking interactions, which, along with other non-covalent forces like hydrogen bonding, drive the self-assembly of nanostructures. beilstein-journals.org

Molecular Sensors: TTF-based systems have been developed as chemical sensors for detecting metal cations and other analytes. mun.ca

Redox Flow Batteries: The reversible redox behavior of TTF derivatives makes them promising candidates for catholytes in high-energy-density flow batteries. rsc.org

The versatility and tunable electronic properties of the TTF framework have solidified its status as a fundamental building block in the design of functional organic materials. beilstein-journals.orgmdpi.com

Rationale for Deuteration in Tetrathiafulvalene Chemistry and Physics

The strategic replacement of hydrogen atoms with deuterium (B1214612) in the TTF molecule to create TTF-d4 is a technique used to induce subtle modifications in the material's properties. This process, known as deuteration, is motivated by the desire to understand and control the delicate interplay between a molecule's structure, its vibrational modes (phonons), and its electronic behavior.

The primary rationale for deuteration lies in the mass difference between hydrogen and deuterium. The heavier deuterium isotope leads to a lower vibrational energy for C-D bonds compared to C-H bonds. rsc.org This alteration of the molecule's vibrational spectrum has several important consequences:

Probing Electron-Phonon Coupling: The electronic properties of molecular crystals are often coupled to their lattice vibrations. By systematically changing the vibrational modes through deuteration, researchers can study the nature and strength of this electron-phonon coupling. acs.org

Tuning Phase Transitions: In materials that exhibit phase transitions, such as the metal-insulator transition, the transition temperature can be sensitive to isotopic substitution. A landmark study on the TTF-TCNQ charge-transfer salt showed that using deuterated TTF-d4 shifted the material's phase transition temperatures, demonstrating that isotopic effects can be used to tune the collective electronic states of the system. aps.orgaps.org

Applying "Chemical Pressure": Deuteration can subtly alter intermolecular distances and forces, mimicking the effect of applying external physical pressure. This concept of "chemical pressure" allows for the fine-tuning of a material's crystal lattice and, consequently, its electronic properties, such as conductivity. rsc.orgmdpi.com This is particularly useful for studying materials near critical electronic states, like the boundary between insulating and superconducting phases. mdpi.com

Enhancing Spectroscopic Analysis: Techniques like neutron scattering are highly sensitive to the difference between hydrogen and deuterium. Using TTF-d4 allows for more precise determination of crystal and molecular structures and dynamics, as deuterium provides a different scattering cross-section than hydrogen. aps.org

First-principles theoretical studies have been conducted to compare the structures and vibrational frequencies of TTF and TTF-d4 in their different oxidation states, providing a fundamental understanding of how deuteration impacts the molecule's properties at a quantum level. acs.org

Significance of Isotopic Effects in Electronic and Supramolecular Materials

The use of isotopic substitution, particularly H/D substitution, is a significant and established strategy in materials science for engineering the properties of materials without altering their chemical composition. ornl.govaps.org

In Electronic Materials: Isotope effects are crucial for understanding and engineering semiconductors and conductors. aps.org Altering the isotopic mass directly affects phonons (lattice vibrations). semiengineering.com This change in the phonon spectrum influences the electron-phonon interaction, which can modify fundamental electronic and optical properties. aps.orgazom.com For example, research has shown that isotopic substitution can shift the optical bandgap of a semiconductor, effectively changing the color of light it emits. ornl.govazom.com This "isotope engineering" opens pathways to design novel 2D optoelectronic devices for applications in microelectronics, solar cells, and next-generation computing. ornl.govazom.com The effect can be so significant that it can renormalize the exciton (B1674681) binding energy in low-dimensional materials. semiengineering.com

In Supramolecular Materials: The properties of supramolecular systems are governed by a network of weak, non-covalent interactions, such as hydrogen bonding and van der Waals forces. nih.gov Isotopic substitution can have a profound impact on these interactions. Replacing hydrogen with deuterium in a hydrogen bond can increase its strength, which in turn can affect the self-assembly process and the stability of the resulting structures. nih.govgcu.ac.uk This has been observed in supramolecular gels, where changing the solvent from H₂O to D₂O, or deuterating the gelator molecule itself, can alter the kinetics of gelation, the morphology of the self-assembled fibers, and the mechanical properties of the final gel. nih.govgcu.ac.ukacs.org This isotopic control allows for the fine-tuning of the properties of soft materials. nih.gov Furthermore, isotopic substitution can lead to "isotopic polymorphism," where the deuterated and non-deuterated versions of a compound crystallize in different arrangements due to changes in intermolecular forces. rsc.org

Scope and Objectives of Research on Tetrathiafulvalene-d4 Systems

Research involving this compound is primarily focused on using deuteration as a precise tool to investigate and control complex physical phenomena in TTF-based materials. The overarching objective is to gain a deeper, more fundamental understanding of the structure-property relationships that govern the behavior of organic conductors and molecular materials.

Key research objectives include:

Investigating Phase Transitions: A primary goal is to elucidate the mechanisms behind electronic and structural phase transitions in TTF charge-transfer salts. By observing how deuteration shifts critical temperatures and alters the nature of the transition, scientists can test theoretical models of these collective phenomena. aps.orgaps.org

Fine-Tuning Electronic Properties: Researchers use TTF-d4 to systematically tune the electronic properties of materials. This is especially valuable for studying systems near a critical point in their phase diagram, such as the boundary between an insulator and a superconductor. Partial deuteration of related donor molecules has been shown to systematically apply "chemical pressure," allowing researchers to navigate the phase diagram with high precision. mdpi.com

Understanding Vibrational Coupling: TTF-d4 is used to study how molecular vibrations couple to the electronic states of the material. Comparing the vibrational spectra (e.g., via Raman or infrared spectroscopy) of TTF and TTF-d4 provides direct insight into which vibrational modes are most affected by deuteration and how they interact with the electron system. acs.orguab.cat

Probing Disorder and Transport Mechanisms: In some TTF-based salts, deuteration can influence the degree of disorder in the crystal lattice. This allows for controlled studies on how disorder affects charge transport mechanisms, helping to distinguish between different models of conductivity, such as band transport versus hopping. mdpi.com

Ultimately, the study of TTF-d4 systems contributes to the foundational knowledge required for the rational design of future organic electronic materials with precisely controlled properties.

Data Tables

Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51751-16-7 | parchem.com |

| Empirical Formula | C₆D₄S₄ | sigmaaldrich.com |

| Molecular Weight | 208.38 | parchem.comsigmaaldrich.com |

| Isotopic Purity | 97 atom % D | sigmaaldrich.comsigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4,5-dideuterio-2-(4,5-dideuterio-1,3-dithiol-2-ylidene)-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCPAXDKURNIOZ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C2SC=CS2)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(SC(=C2SC(=C(S2)[2H])[2H])S1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480483 | |

| Record name | Tetrathiafulvalene-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51751-16-7 | |

| Record name | Tetrathiafulvalene-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Deuterated Tetrathiafulvalene Tetrathiafulvalene D4

Isotopic Labeling Strategies for High Deuterium (B1214612) Incorporation

The synthesis of tetrathiafulvalene-d4 (TTF-d4) with high levels of deuterium incorporation is critical for its applications in mechanistic studies and materials science. The primary strategies involve either direct hydrogen-deuterium exchange or, more commonly, de novo synthesis from deuterated starting materials.

Synthesis via Deuterated Precursors

A more reliable and widely employed method for producing TTF-d4 is to build the molecule from precursors that already contain deuterium at the desired positions. This approach provides precise control over the location and level of isotopic enrichment.

A documented route to TTF-d4 involves a reaction sequence starting from deuterated 1,4-cyclohexanedione. cdnsciencepub.com Mass spectral analysis of the final TTF-d4 product from this pathway indicated a high deuterium content of 95.4%. cdnsciencepub.com The synthesis proceeds through a deuterated intermediate, which is then converted to the final product. The use of deuterated starting materials is a common strategy in the synthesis of complex deuterated molecules for pharmaceutical and materials science applications. nih.govnih.gov

Below is a table of potential deuterated precursors for TTF-d4 synthesis.

| Precursor Name | Molecular Formula | Role in Synthesis |

| 1,4-Cyclohexanedione-d₈ | C₆D₈O₂ | A key starting material for building the deuterated dithiole rings. cdnsciencepub.com |

| Deuterated malononitrile | C₃D₂N₂ | A potential precursor for forming the dithiole ring structure with deuterium incorporated. cdnsciencepub.com |

| Deuterium oxide | D₂O | Used as a deuterium source in catalyzed exchange reactions and as a solvent to prevent H-D back-exchange. wikipedia.orgnju.edu.cnchinesechemsoc.org |

| Deuterated 1,3-dithiolium salts | C₃HD₂S₂⁺ | A hypothetical deuterated intermediate that could be used in the final coupling step to form TTF-d4. |

Purification and Isotopic Purity Assessment Techniques

After synthesis, rigorous purification and characterization are essential to ensure both chemical and isotopic purity for subsequent applications.

The primary methods for purifying solid organic compounds like TTF and its deuterated analogue are recrystallization and sublimation. cdnsciencepub.com Recrystallization from a suitable solvent system, such as cyclohexane/hexane, under an inert atmosphere can effectively remove impurities. cdnsciencepub.com Gradient sublimation is another powerful technique that separates the product from less volatile or non-volatile contaminants, often yielding a highly pure crystalline product. cdnsciencepub.com For some isotopically labeled compounds, purification can also be achieved using solid-phase extraction (SPE) or flash chromatography. acs.orgmdpi.com

Assessing the isotopic purity—the percentage of molecules that have been successfully deuterated—is a critical step. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for this analysis. rsc.orgrsc.org

| Technique | Principle and Application |

| High-Resolution Mass Spectrometry (HRMS) | HRMS, often coupled with liquid chromatography (LC-MS) or electrospray ionization (ESI-MS), can distinguish between the unlabeled (d₀), partially deuterated, and fully deuterated (d₄) versions of TTF based on their precise mass-to-charge (m/z) ratios. nih.govresearchgate.net By comparing the relative intensities of the isotopologue peaks in the mass spectrum, a quantitative measure of isotopic enrichment can be calculated. nih.govresearchgate.net This method is highly sensitive, requires minimal sample, and can rapidly determine isotopic purity. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is used to confirm the absence or significant reduction of proton signals at the labeled positions. ²H (Deuterium) NMR can be used to directly observe the deuterium signals, confirming their presence and location on the molecular scaffold. rsc.orgrsc.org NMR analysis provides crucial information on the structural integrity of the compound and the specific sites of deuteration. rsc.org |

Scale-Up Considerations for this compound Production

Transitioning the synthesis of TTF-d4 from a laboratory scale to larger, industrial production presents several challenges, primarily related to the cost of deuterated materials and the technical demands of deuteration reactions. nih.gov

Key considerations for scale-up include:

Cost and Availability of Deuterated Reagents: Deuterated starting materials and solvents (e.g., D₂O, deuterated 1,4-cyclohexanedione) are significantly more expensive than their protio-analogues. nih.gov Efficient, high-yield reactions are paramount to make scale-up economically feasible. Electrochemical methods using D₂O as the deuterium source have been highlighted as a cost-effective and scalable approach for some deuteration reactions, with successful scale-up to the 15-gram level reported. nju.edu.cn

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates (a primary kinetic isotope effect). nih.gov Reaction conditions such as temperature, pressure, and catalyst loading may need to be re-optimized during scale-up to account for the KIE and maintain acceptable reaction times and yields.

Maintaining Isotopic Purity: On a larger scale, ensuring consistently high deuterium incorporation and preventing H-D back-exchange becomes more complex. This requires careful control over the reaction atmosphere (excluding moisture) and the purity of all reagents and solvents. The use of continuous-flow reactors can offer better control over reaction parameters and may be advantageous for scaling up deuteration processes. researchgate.net

Process Optimization: For unlabeled TTF, an expedient, cost-effective large-scale synthesis has been developed that avoids chromatography and provides high yields. acs.org Applying these principles—such as robust crystallization-based purification instead of chromatography—to the TTF-d4 synthesis would be a critical goal for industrial production.

Electronic Structure and Quantum Chemical Investigations of Tetrathiafulvalene D4

Molecular Orbital Analysis and Frontier Orbital Energetics

HOMO-LUMO Energy Gaps and Redox Potentials

The HOMO-LUMO gap in tetrathiafulvalene (B1198394) and its derivatives is a critical factor in determining their charge-transfer properties. worktribe.com Theoretical calculations have shown that the HOMO-LUMO gap of TTF is approximately 3.872 eV in the gas phase. edu.krd This gap is strongly related to the molecule's optical and electronic properties. edu.krd The energy of the HOMO is indicative of the molecule's ability to donate an electron, while the LUMO energy reflects its capacity to accept an electron. edu.krdpku.edu.cn Consequently, a smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and lower stability. edu.krd

Tetrathiafulvalene is a well-known electron donor that can be reversibly oxidized in two single-electron steps to form a stable radical cation (TTF•+) and a dication (TTF2+). mdpi.combeilstein-journals.org This behavior is attributed to the formation of aromatic 1,3-dithiolium cations upon oxidation. beilstein-journals.org The redox potentials for these processes are relatively low, highlighting the electron-donating strength of the TTF core. beilstein-journals.org The HOMO-LUMO gap can be significantly reduced by covalently linking TTF derivatives with strong electron-acceptor molecules, leading to materials with very low gaps (around 0.3 eV) and amphoteric redox behavior. worktribe.comnih.gov

Table 1: Calculated Electronic Properties of Tetrathiafulvalene (TTF)

| Property | Gas Phase | Water | Acetone | Tetrahydrofuran (B95107) (THF) | Carbon Tetrachloride (CCl4) | Benzene |

|---|---|---|---|---|---|---|

| HOMO (eV) | -4.893 | -4.954 | -4.945 | -4.939 | -4.921 | -4.928 |

| LUMO (eV) | -1.021 | -1.008 | -1.011 | -1.012 | -1.015 | -1.014 |

| HOMO-LUMO Gap (eV) | 3.872 | 3.946 | 3.934 | 3.927 | 3.906 | 3.914 |

This table presents data from a study on the solvent effects on the electronic properties of Tetrathiafulvalene, showing how the HOMO and LUMO energies, and the resulting energy gap, are influenced by the polarity of the surrounding medium. Data sourced from Passer Journal of Basic and Applied Sciences. edu.krd

Influence of Deuteration on Electronic Distribution

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), can subtly influence the electronic properties of molecules. In the context of TTF-based charge-transfer salts, deuteration has been shown to affect transport properties and phase transition temperatures. mdpi.comresearchgate.net These effects are often attributed to changes in the crystal packing and intermolecular interactions due to the slightly different vibrational modes and bond lengths associated with deuterium. rsc.org

While the direct impact of deuteration on the electronic distribution of an isolated TTF-d4 molecule is expected to be minimal, its influence becomes more pronounced in the solid state. mdpi.com The modification of intermolecular interactions can alter the electronic band structure and the density of states, which in turn affects the material's conductivity. rsc.org For instance, in some (TMTTF)2X salts, deuteration leads to an increase in the charge-ordering transition temperature, suggesting a modification of the electronic correlations along the molecular stacks. mdpi.comresearchgate.net This highlights that even small structural changes induced by deuteration can have a significant impact on the collective electronic behavior of TTF-based materials. mdpi.com

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are powerful computational tools for investigating the electronic structure and properties of molecules like TTF-d4. acs.orgacademie-sciences.fr These calculations provide detailed information about the molecule's geometry, vibrational frequencies, and electronic states, which are essential for a comprehensive understanding of its behavior. acs.orgtudelft.nl

Ground State Properties and Molecular Conformations

Early studies often assumed a planar D2h symmetry for the TTF molecule. acs.org However, more recent gas-phase electron diffraction studies and DFT calculations have shown that a nonplanar, boat-like conformation (C2v symmetry) is the ground state geometry, although the energy difference between the planar and boat-like forms is small. beilstein-journals.orgacs.org The molecule readily planarizes upon oxidation to the radical cation (TTF•+), adopting a D2h symmetric structure. beilstein-journals.org

DFT calculations have been successfully employed to determine the optimized geometries and vibrational spectra of both TTF and TTF-d4 in their neutral and oxidized states. acs.org These studies provide valuable data on bond lengths and angles, which are in good agreement with experimental results. academie-sciences.fr The ability to accurately model the ground state properties is a prerequisite for reliable predictions of more complex phenomena, such as excited state dynamics and electron-phonon coupling. acs.orgtudelft.nl

Table 2: Selected Optimized Bond Lengths (Å) and Angles (°) for TTF

| Parameter | Calculated (DFT/B3LYP/6-31G**) | Experimental |

|---|---|---|

| C=C | 1.370 | 1.347 |

| C-C | 1.419 | 1.384 |

| C-S | 1.744 | 1.733 |

This table compares theoretically calculated and experimentally determined geometric parameters for the Tetrathiafulvalene molecule. The data illustrates the good agreement between DFT calculations and experimental findings. Data sourced from Comptes Rendus de l'Académie des Sciences. academie-sciences.fr

Excited State Dynamics via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. researchgate.netacademie-sciences.fr For TTF and its derivatives, TD-DFT calculations can predict vertical excitation energies and absorption spectra, providing insights into the nature of electronic transitions. researchgate.netresearchgate.net These calculations are crucial for understanding the photophysical properties of TTF-based materials and their potential applications in optoelectronic devices. beilstein-journals.org

Studies on TTF-based donor-acceptor systems have shown that TD-DFT can effectively model intramolecular charge transfer (ICT) processes. researchgate.net The calculated absorption spectra often show good agreement with experimental data, allowing for the assignment of spectral bands to specific electronic transitions. academie-sciences.fr For instance, in TTF-based triads, TD-DFT calculations, in conjunction with other methods like CASSCF/CASPT2, have been used to identify and characterize the intervalence charge-transfer bands in their radical anion states. csic.es

Theoretical Models for Electron-Phonon Coupling and Vibrational Renormalization

The interaction between electrons and molecular vibrations (phonons), known as electron-phonon coupling, is a fundamental process that significantly influences the transport properties of organic conductors. tudelft.nlarxiv.org In TTF-based materials, this coupling is crucial for understanding phenomena such as superconductivity and charge-density wave formation. tudelft.nlarxiv.org

Charge Delocalization and Spin Density Distribution in Radical Cations

The formation of the tetrathiafulvalene-d4 (TTF-d4) radical cation (TTF-d4•+) via a reversible one-electron oxidation process induces profound changes in its electronic and geometric structure. This oxidation event is central to the utility of TTF-based compounds in molecular electronics, as the resulting charge and spin delocalization are key to their conducting properties. beilstein-journals.org Upon oxidation, the molecule tends to adopt a more planar conformation, which enhances the propensity for stacking in the solid state and facilitates efficient charge delocalization. beilstein-journals.org

Quantum chemical investigations, primarily employing density functional theory (DFT), and experimental studies using Electron Paramagnetic Resonance (EPR) spectroscopy, have provided a detailed picture of the electronic reorganization within the TTF radical cation. researchgate.netacs.orgnih.gov The unpaired electron in the radical cation occupies the Singly Occupied Molecular Orbital (SOMO), which is of π-symmetry. ub.eduresearchgate.net This orbital governs the distribution of the spin density across the molecular framework. utexas.edu

Theoretical calculations and spectroscopic data consistently show that the positive charge and spin density are not localized on a single atom but are distributed over the entire molecule, particularly within the central S₂C=CS₂ fragment. researchgate.netnih.gov The spin density is significantly high on the four sulfur atoms and the two central carbon atoms of the C=C double bond. ub.eduresearchgate.net In contrast, the spin density on the substituent atoms—in this case, the deuterium atoms—is effectively zero. nih.gov This extensive delocalization contributes to the high stability of the TTF radical cation. beilstein-journals.org

First-principles studies have been conducted to analyze the structures and vibrational spectra of both TTF and TTF-d4 and their corresponding radical cations, providing insight into the dependence of molecular properties on the oxidation state. researchgate.netacs.org EPR spectroscopy serves as a powerful experimental tool to probe the spin distribution directly. bruker.com By analyzing the hyperfine coupling constants of magnetically active isotopes, such as ³³S and ¹³C, the spin population on these specific atoms can be quantified, confirming the theoretical predictions of spin delocalization. researchgate.net For the parent TTF radical cation, the spin population is found to reside to a large extent in the central S₂C=CS₂ part of the π-system. researchgate.net

The distribution of spin density in the TTF-d4 radical cation, as inferred from studies on TTF and its derivatives, is summarized in the table below.

Table 1: Conceptual Spin Density Distribution in the this compound Radical Cation This table illustrates the qualitative distribution of the unpaired electron's spin density based on theoretical and experimental findings on the TTF radical cation core.

| Atomic Position | Relative Spin Density | Rationale |

| Sulfur (S) Atoms | High | The sulfur atoms are a major locus of spin density due to their p-orbitals' significant contribution to the π-symmetric SOMO. ub.eduresearchgate.net |

| Central Carbon (C=C) Atoms | High | The central C=C double bond is a key part of the conjugated π-system, bearing a notable portion of the spin density. researchgate.netresearchgate.net |

| Outer Carbon Atoms | Low | The carbon atoms bonded to deuterium have a lower, but non-zero, share of the spin density. |

| Deuterium (D) Atoms | Negligible | Substituents on the TTF core typically exhibit near-zero spin densities, as the unpaired electron is confined to the central π-system. nih.gov |

This delocalized electronic structure is a fundamental characteristic of the TTF-d4 radical cation, underpinning its role as a building block for organic conductors and advanced molecular materials. beilstein-journals.org

Charge Transfer Phenomena and Advanced Electrical Properties of Tetrathiafulvalene D4 Systems

Formation and Stoichiometry of Tetrathiafulvalene-d4 Charge Transfer Complexes

The ability of tetrathiafulvalene (B1198394) and its derivatives to form charge-transfer (CT) complexes with electron-acceptor molecules is fundamental to their conducting properties. In these complexes, the electron-rich TTF moiety donates a fraction of an electron to the acceptor, resulting in a partially charged state that facilitates the movement of charge carriers. The stoichiometry of these complexes, which is the ratio of donor to acceptor molecules, is a critical factor that governs the crystal packing and, consequently, the electronic band structure.

Tetrathiafulvalene-based charge-transfer complexes typically exhibit simple stoichiometries, most commonly 1:1. rsc.orgrsc.org This is observed in numerous systems, including the archetypal organic metal, TTF-TCNQ (tetracyanoquinodimethane). rsc.org Studies on various TTF derivatives with different acceptor molecules have consistently shown the prevalence of this 1:1 ratio. For instance, charge-transfer complexes of TTF with hexanitrostilbene (B7817115) (HNS) and tetraazidoquinone (TAZQ) have been isolated as single crystals with a 1:1 stoichiometry. rsc.org

The stoichiometry can also be influenced by the synthetic conditions. For instance, mechanochemical synthesis of the charge-transfer complex between TTF and chloranil (B122849) leads to a 1:1 adduct. mdpi.com It is reasonable to assume that similar synthetic methodologies applied to TTF-d4 would yield complexes with the same stoichiometry. While less common, other stoichiometries such as 2:1 and 3:2 have been observed in some TTF-based systems, often with more complex acceptor molecules or under specific crystallization conditions. mdpi.com

Table 1: Common Stoichiometries of Tetrathiafulvalene (TTF) Based Charge-Transfer Complexes

| Donor | Acceptor | Stoichiometry (Donor:Acceptor) | Reference |

| TTF | TCNQ | 1:1 | rsc.org |

| TTF | HNS | 1:1 | rsc.org |

| TTF | TAZQ | 1:1 | rsc.org |

| TTF | DPNI | 1:1 | rsc.org |

| TTF | Chloranil | 1:1 | mdpi.com |

This table presents typical stoichiometries found in TTF-based charge-transfer complexes, which are expected to be analogous for TTF-d4.

Mechanisms of Intermolecular Charge Transport and Conductivity Anisotropy

The high electrical conductivity in tetrathiafulvalene-based charge-transfer salts arises from the formation of segregated stacks of donor and acceptor molecules. Within these stacks, the close proximity of the planar molecules allows for significant overlap of their π-orbitals, creating pathways for charge carriers to move along the stacking direction. This results in highly anisotropic electrical properties, with the conductivity along the stacks being several orders of magnitude higher than in the perpendicular directions. researchgate.net

The primary mechanism for intermolecular charge transport in these materials is hopping, where charge carriers (electrons or holes) move between adjacent molecules in the stack. The efficiency of this hopping process is determined by two key parameters: the reorganization energy and the electronic coupling (transfer integral) between neighboring molecules. The reorganization energy is the energy required to distort the molecule and its surrounding environment upon charge transfer. The transfer integral is a measure of the strength of the electronic interaction between adjacent molecules.

In TTF-based conductors, the charge transport is predominantly one-dimensional along the molecular stacks. researchgate.net This is a direct consequence of the crystal structure, where the intermolecular distances are significantly shorter within a stack than between stacks. This leads to a pronounced conductivity anisotropy. For example, in TTF-TCNQ, the conductivity along the stacking axis is significantly higher than in the transverse directions. researchgate.net

Deuteration is not expected to fundamentally alter the mechanism of intermolecular charge transport, which remains dominated by hopping through π-stacked molecules. However, it can subtly influence the parameters that govern conductivity. The change in mass and the slightly different vibrational frequencies in TTF-d4 compared to TTF can affect the electron-phonon coupling, which in turn can influence the reorganization energy and the scattering of charge carriers.

Studies on deuterated tetramethyl-tetrathiafulvalene (TMTTF) salts, which are structurally similar to TTF salts, have shown that deuteration can have a noticeable effect on the transport properties. researchgate.net These effects are often subtle and depend on the specific anion and crystal structure. The strong dependence of charge localization and ordering on deuteration in these systems confirms the intricate role of structural details in the charge transport along the molecular stacks. researchgate.net

Table 2: Illustrative Conductivity Anisotropy in a TTF-Based Conductor

| Material | Direction of Conductivity | Room Temperature Conductivity (S/cm) | Anisotropy Ratio | Reference |

| TTF-TCNQ | Along stacking axis (b-axis) | ~500 | ~100-500 | researchgate.net |

| TTF-TCNQ | Perpendicular to stacking axis | ~1-5 | researchgate.net |

This table provides a representative example of conductivity anisotropy in a well-studied TTF-based material, illustrating the principles that would apply to TTF-d4 systems.

Metal-Insulator Transitions and Superconducting Phases in Deuterated Salts

Many tetrathiafulvalene-based organic conductors exhibit a metal-to-insulator (M-I) transition upon cooling. aps.orgduke.edu At high temperatures, these materials behave as metals with their conductivity decreasing with temperature. However, below a certain critical temperature (T_MI), a gap opens at the Fermi level, and the material becomes an insulator or a semiconductor. This transition is often driven by electronic instabilities such as the Peierls transition or by strong electron-electron correlations, leading to a Mott insulator state. duke.edu

In quasi-one-dimensional systems like TTF-TCNQ, the M-I transition is often associated with a Peierls distortion, where a periodic lattice distortion stabilizes the insulating ground state. aps.org In more two-dimensional systems based on TTF derivatives like bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF), the M-I transition is frequently a Mott transition, driven by strong on-site Coulomb repulsion.

Deuteration has been shown to be a powerful tool for tuning the electronic properties of these materials, including the M-I transition temperature. The substitution of hydrogen with deuterium (B1214612) can exert a small "chemical pressure" on the crystal lattice due to the different zero-point energies of C-H and C-D bonds. This can subtly alter the intermolecular distances and overlap, thereby modifying the electronic bandwidth and the strength of electron correlations.

A prime example is the family of κ-(BEDT-TTF)₂X salts, where X is an anion. In these materials, deuteration can shift the system across the phase diagram between metallic, superconducting, and insulating states. For instance, the partially deuterated salt κ-(D₄-BEDT-TTF)₂Cu[N(CN)₂]Br exhibits a superconducting transition at approximately 11.6 K. aip.org The degree of deuteration can influence the critical temperature of the superconducting transition.

While superconductivity has not been reported in salts of the parent TTF-d4 molecule, the behavior of related deuterated compounds suggests that TTF-d4 based conductors could also exhibit tunable M-I transitions and potentially even superconducting phases under the right conditions (e.g., with appropriate counter-ions and under pressure).

Role of Deuteration in Modulating Intramolecular and Intermolecular Charge Transfer

Deuteration, the substitution of hydrogen with deuterium, can subtly modulate both intramolecular and intermolecular charge transfer processes in molecular crystals. While the electronic structure of the molecule is largely unaffected, the change in mass and vibrational frequencies can have a discernible impact on the solid-state properties. nih.govnih.gov

Intramolecular Effects: From an intramolecular perspective, the primary effect of deuteration is on the vibrational modes of the molecule. The C-D bonds are stronger and vibrate at a lower frequency than C-H bonds. This modification of the vibrational spectrum can influence the electron-phonon coupling, which is the interaction between the electrons and the molecular vibrations. This coupling plays a role in determining the reorganization energy associated with charge transfer. A change in reorganization energy can, in principle, affect the rate of intramolecular charge transfer in suitably designed molecular systems, although this effect is generally small for simple charge transfer. nih.gov

Intermolecular Effects: The more significant impact of deuteration is often observed in the intermolecular interactions and the resulting crystal packing. The shorter and stronger C-D bonds compared to C-H bonds can lead to slightly different intermolecular contacts and a small contraction of the unit cell volume. This phenomenon is often referred to as a "chemical pressure" effect.

This subtle structural modification can alter the overlap between the π-orbitals of adjacent molecules in the crystal lattice. The transfer integral, which is highly sensitive to the distance and relative orientation of neighboring molecules, can therefore be modulated by deuteration. A change in the transfer integral directly affects the electronic bandwidth and the efficiency of intermolecular charge transport.

In the context of charge-transfer complexes, this can shift the delicate balance between the neutral and ionic ground states. Studies on related organic conductors have demonstrated that deuteration can be a tool to fine-tune the degree of charge transfer between donor and acceptor molecules. mdpi.com For example, in systems close to a phase boundary, the small perturbation introduced by deuteration can be sufficient to drive the system from a metallic to an insulating state, or to modify the critical temperature of a superconducting transition.

Investigation of Single-Molecule and Bulk Conductivity in this compound Materials

The electrical conductivity of molecular materials can be investigated at two distinct scales: the bulk level, which represents the average conductivity of a macroscopic crystal or film, and the single-molecule level, which probes the conductance of an individual molecule.

For TTF-d4 based materials, the bulk conductivity is expected to be of a similar order of magnitude to their protonated counterparts, although subtle differences can arise from the effects of deuteration on crystal packing and electron-phonon coupling. The conductivity of these materials can be tuned by chemical doping, where the introduction of dopants can increase the number of charge carriers. For instance, in TTF-based covalent organic frameworks (COFs), the conductivity can be increased by several orders of magnitude upon doping with iodine or TCNQ. rsc.org

Single-Molecule Conductivity: The study of single-molecule conductance provides fundamental insights into the intrinsic charge transport properties of a molecule, free from the complexities of the bulk solid state. Techniques such as scanning tunneling microscopy break-junction (STM-BJ) are used to measure the conductance of a single molecule bridging two electrodes. beilstein-journals.orgrsc.org

Research on tetrathiafulvalene derivatives has shown that their single-molecule conductance is highly dependent on the molecular structure, the nature of the anchoring groups that bind the molecule to the electrodes, and the redox state of the TTF core. rsc.org For instance, the conductance of a π-extended TTF derivative was found to be very low in its neutral state, but a clear conductance signature was observed for its charge-transfer complex. beilstein-journals.org This highlights the importance of charge transfer in enhancing molecular conductance.

Table 3: Representative Conductivity Values for TTF-based Materials

| Material System | Measurement Scale | Conductivity | Reference |

| TTF-TCNQ Crystal | Bulk | ~500 S/cm (at 300 K) | researchgate.net |

| TTF-based Covalent Organic Framework (pristine) | Bulk | ~10⁻⁴ S/m | rsc.org |

| TTF-based Covalent Organic Framework (doped) | Bulk | ~0.28 S/m | rsc.org |

| π-extended TTF derivative (neutral) | Single-Molecule | Below 10⁻⁷ G₀ | beilstein-journals.org |

| π-extended TTF derivative (charge-transfer complex) | Single-Molecule | ~10⁻⁴ - 10⁻⁵ G₀ | beilstein-journals.org |

This table provides illustrative conductivity values for various TTF-based systems to contextualize the expected properties of TTF-d4 materials.

Solid State Structures and Crystal Engineering of Tetrathiafulvalene D4 Derivatives

Crystal Growth Techniques for High-Quality Single Crystals

The synthesis of high-quality single crystals is a critical prerequisite for detailed structural analysis and the accurate measurement of physical properties. For TTF-d4 and its charge-transfer salts, several techniques have been adapted and optimized from methods used for their protonated analogs. The primary goal is to produce large, highly pure, and defect-free crystals.

Commonly employed methods include:

Slow Cooling of Saturated Solutions : This is a conventional and widely used method where TTF-d4 and an acceptor molecule are dissolved in an appropriate organic solvent. The solution is then cooled slowly, allowing for the gradual formation of single crystals as the solubility decreases. The choice of solvent is crucial and is typically a non-polar or moderately polar organic solvent.

Plate Sublimation : This technique is particularly effective for obtaining very high-purity single crystals. mdpi.com In this method, the constituent materials (e.g., TTF-d4 and an acceptor like chloranil) are heated under vacuum. mdpi.com The sublimated powders condense on a cooler surface, or "plate," forming well-defined single crystals. mdpi.com This method avoids solvent incorporation into the crystal lattice and can yield naturally grown crystals with well-defined facets. mdpi.com

Electrochemical Crystallization : This method is especially useful for growing radical ion salts. aip.org A constant electrical current or voltage is applied to a solution containing the neutral TTF-d4 molecule and an electrolyte salt of the desired counterion. aip.org Oxidation of TTF-d4 occurs at the anode, and over a period of days to weeks, high-quality single crystals of the cation radical salt grow on the electrode surface. aip.org This technique allows for precise control over the crystal growth rate. aip.org

Diffusion Methods : In this technique, solutions of the donor (TTF-d4) and the acceptor are carefully layered in a tube, often separated by a layer of pure solvent. Over time, the molecules diffuse into each other, and crystals form at the interface where the concentration is optimal for nucleation and growth.

Table 1: Comparison of Crystal Growth Techniques for TTF-d4 Derivatives

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Slow Cooling | Decreasing solubility upon gradual cooling of a saturated solution. | Simple setup, good for screening conditions. | Growth of neutral and charge-transfer complex crystals. |

| Plate Sublimation | Condensation of vapor-phase reactants onto a cooler surface. mdpi.com | High purity, solvent-free crystals. mdpi.com | Purifying materials and growing high-quality crystals for optical measurements. mdpi.com |

| Electrochemical Crystallization | Anodic oxidation of the donor molecule in an electrolyte solution. aip.org | Control over stoichiometry and crystal quality, access to radical ion salts. aip.org | Synthesis of organic conductors and superconductors. |

| Solvent Diffusion | Slow mixing of donor and acceptor solutions through diffusion. | Can produce very high-quality crystals by maintaining a stable growth environment. | Growth of charge-transfer complexes that are sensitive to temperature changes. |

Single-Crystal X-ray Diffraction Analysis of Tetrathiafulvalene-d4 Salts

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules within a crystal. umass.edu This analysis provides crucial data on bond lengths, bond angles, and intermolecular distances, which are fundamental to understanding the electronic and physical properties of TTF-d4 salts.

The process involves mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. For TTF-d4 salts, SCXRD studies reveal key structural features such as:

Molecular Geometry : Confirmation of the planarity or distortion of the TTF-d4 molecule.

Stacking Arrangement : In many TTF-based conductors, the molecules form segregated stacks. SCXRD determines the manner of this stacking (e.g., uniform, dimerized, tetramerized) and the interplanar distances, which are critical for charge transport. mdpi.com

Charge Transfer Estimation : The degree of charge transfer (ρ) from the donor (TTF-d4) to the acceptor can be estimated by analyzing the changes in intramolecular bond lengths, particularly the central C=C double bond and the C-S bonds of the TTF core, which are sensitive to the molecule's oxidation state. rsc.org

Anion Ordering : In radical ion salts, the position and ordering of the counterions are determined. Anion ordering can drive phase transitions and significantly influence the electronic properties. mdpi.com

Structural analyses are often performed at various temperatures to detect and characterize phase transitions, where changes in the crystal lattice, molecular packing, or symmetry occur. ub.edu

Influence of Deuteration on Crystal Packing and Intermolecular Interactions

The substitution of hydrogen with deuterium (B1214612) (the H/D isotope effect) can induce subtle but significant changes in the crystal structure and intermolecular interactions, a phenomenon sometimes referred to as "isotopic polymorphism". rsc.orgscispace.com While deuterium and protium (B1232500) are chemically identical, their difference in mass leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. This can affect the nature and strength of weak intermolecular interactions that govern crystal packing.

Key influences of deuteration include:

Modification of Hydrogen Bonds : In systems with hydrogen bonds (including weak C-H···X interactions), deuteration can alter the bond length and strength. rsc.org The O–D···O bond is typically slightly longer than the O–H···O bond, a geometric isotope effect (GIE) that can propagate through the crystal lattice. rsc.orgscispace.com

Changes in Intermolecular Distances : The subtle changes in vibrational modes can lead to small modifications in the unit cell parameters and intermolecular contacts. rsc.org This "internal chemical pressure" can be anisotropic, affecting different crystal directions differently. rsc.org

Lattice Dynamics : The heavier mass of deuterium affects phonon modes in the crystal. This can influence the temperature of structural phase transitions and the dynamic behavior of molecules or specific functional groups within the crystal. aip.org For instance, the rotational dynamics of ethylene (B1197577) end-groups in BEDT-TTF derivatives are altered upon deuteration, affecting the temperature of a glass-like transition. aip.org

In essence, deuteration acts as a fine-tuning knob for the intermolecular interactions within the crystal, allowing for the modulation of the delicate balance between different ground states, such as metallic, insulating, or superconducting phases. mdpi.comrsc.org

Polymorphism and Phase Transitions in Deuterated Tetrathiafulvalene (B1198394) Materials

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical aspect of materials science. nih.gov Deuteration can be a direct cause of polymorphism or can modify the phase transition behavior of existing polymorphs. rsc.org

Isotopic Polymorphism : In some cases, the protonated and deuterated versions of a compound crystallize in entirely different structures under the same conditions. scispace.com This arises when the small energetic changes induced by deuteration are sufficient to tip the balance in favor of an alternative crystal packing arrangement.

Modification of Phase Transition Temperatures : More commonly, deuteration shifts the temperature at which a phase transition occurs. mdpi.comaip.org In κ-D3(Cat-EDT-TTF)2, a deuterated derivative of a TTF-based conductor, a dramatic phase transition occurs at 185 K that is completely absent in its protonated counterpart. researchgate.net This transition involves a deuterium transfer within a hydrogen bond, coupled to an electron transfer, switching the material from a paramagnetic semiconductor to a nonmagnetic insulator. researchgate.net Similarly, in (TMTTF)2X salts, deuteration has been shown to increase the temperature of the charge-ordering transition. mdpi.com

Mechanism of Transition : Phase transitions can be reconstructive, involving significant atomic rearrangement, or displacive, involving small, concerted shifts of molecules. illinois.edu The subtle energetic changes from deuteration can influence the mechanism and kinetics of these transformations.

The study of these effects in TTF-d4 materials is crucial, as phase transitions often lead to dramatic switching of electronic or magnetic properties.

Table 2: Effect of Deuteration on Phase Transitions in TTF-related Materials

| Compound Family | Type of Transition | Effect of Deuteration | Reference |

|---|---|---|---|

| κ-(BEDT-TTF)₂X | Superconducting / Antiferromagnetic | Shifts the material's position on the phase diagram relative to the metal-insulator boundary. | aip.org |

| (TMTTF)₂X | Charge Ordering | Increases the charge-ordering transition temperature (TCO). | mdpi.com |

| κ-(Cat-EDT-TTF)₂ | Metal-Insulator | Induces a phase transition at 185 K that is absent in the protonated form. | researchgate.net |

Supramolecular Assembly and Self-Organization in the Solid State

Supramolecular chemistry, the study of systems held together by non-covalent interactions, is central to understanding the solid-state structures of TTF-d4 derivatives. nottingham.ac.uk The final crystal structure is the result of a complex interplay of forces that guide the molecules to self-organize into a thermodynamically stable arrangement.

Key interactions driving the self-assembly include:

π-π Stacking : As a planar, π-rich molecule, TTF and its derivatives have a strong tendency to form stacks in the solid state. The overlap between the π-orbitals of adjacent molecules is the primary pathway for electrical conductivity in these materials. mdpi.com

Hydrogen Bonding : While conventional strong hydrogen bonds are absent in unsubstituted TTF-d4, weaker C-D···S and C-D···N/O interactions (where the acceptor atom is on a neighboring molecule or counterion) play a significant role as "supramolecular synthons" in directing the crystal packing. scispace.com

Charge-Transfer Interactions : In complexes with electron-acceptor molecules, the charge-transfer interaction itself is a powerful driving force for co-crystallization and assembly. researchgate.net

The concept of self-organization is also evident in the formation of complex interlocked structures like catenanes and rotaxanes, where TTF units can be threaded through macrocycles, with their assembly stabilized by charge-transfer and π-π interactions. researchgate.net The principles governing these assemblies are directly applicable to TTF-d4.

Crystal Engineering Strategies for Tailoring Electronic and Structural Properties

Crystal engineering is the rational design of functional molecular solids by controlling intermolecular interactions. uiowa.edu For TTF-d4 materials, the goal is to manipulate the crystal structure to achieve desired properties like high conductivity, superconductivity, or switchable behavior.

Strategies include:

Chemical Modification : Attaching different functional groups to the TTF core is a primary strategy. For example, halogenation can introduce specific I···I or I···S contacts that influence the packing motif and conductivity. rsc.org

Varying the Counterion : In radical ion salts, changing the size, shape, and symmetry of the counterion is a powerful method to control the distance between TTF stacks and the dimensionality of the electronic system. mdpi.com

Co-crystallization : Forming multi-component crystals with neutral molecules (co-crystals) can create novel packing arrangements and properties that are distinct from the individual components.

Deuteration as a Design Element : As discussed previously, the selective deuteration of specific sites on the TTF molecule or on associated cations/anions can be used as a subtle but effective crystal engineering tool. mdpi.comrsc.org It allows for the fine-tuning of lattice parameters and phase transition temperatures without altering the fundamental chemical composition. aip.orgresearchgate.net

Controlling Crystallization Conditions : Polymorphism can sometimes be controlled by varying crystallization parameters like solvent, temperature, and growth rate, allowing for the selective isolation of a desired crystalline phase with specific properties. illinois.edu

By combining these strategies, researchers can exert a high degree of control over the solid-state organization of TTF-d4 derivatives, paving the way for the development of new functional materials with tailored electronic and structural characteristics. rsc.org

Advanced Spectroscopic Probes of Tetrathiafulvalene D4 Electronic and Vibrational States

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Modes.unipd.itlibretexts.orgyoutube.com

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in tetrathiafulvalene (B1198394) (TTF) to form tetrathiafulvalene-d4 (TTF-d4) provides a powerful tool for investigating the vibrational properties of the molecule. This isotopic substitution primarily affects the vibrational modes involving the substituted atoms due to the change in reduced mass, while the electronic potential energy surface remains largely unchanged. libretexts.orgyoutube.com Consequently, comparing the infrared (IR) and Raman spectra of TTF and TTF-d4 allows for a more precise assignment of vibrational modes and a deeper understanding of the forces governing molecular motion.

When an atom in a molecule is replaced by a heavier isotope, the increased reduced mass leads to a decrease in the vibrational frequency of the modes associated with that atom. libretexts.org This phenomenon, known as an isotopic redshift, is particularly significant for modes involving substantial displacement of the substituted atom. In the case of TTF-d4, the C-D stretching and bending vibrations are expected to occur at significantly lower frequencies compared to the C-H vibrations in pristine TTF. This clear spectral shift facilitates the unambiguous assignment of these modes.

The study of these isotopic effects extends beyond simple mode identification. It provides crucial data for the refinement of molecular force fields, which are mathematical models describing the potential energy of a molecule as a function of its atomic coordinates. By fitting the calculated vibrational frequencies for both TTF and TTF-d4 to the experimental data, a more accurate and reliable force field can be developed. rsc.org This refined force field, in turn, offers a more detailed picture of the intramolecular forces and the coupling between different vibrational modes.

Electron-molecular vibration (e-mv) coupling refers to the interaction between the electronic states of a molecule and its vibrational modes. nih.gov This coupling is a fundamental process that plays a critical role in the properties of organic conductors and charge-transfer salts, where TTF and its derivatives are key components. aps.orgmdpi.com Vibrational spectroscopy, particularly in conjunction with isotopic labeling, is a primary method for probing these interactions.

In TTF-based systems, certain vibrational modes, known as ag modes, can couple to the electronic charge density. This coupling can lead to significant changes in the infrared and Raman spectra, such as the activation of otherwise silent modes or shifts in vibrational frequencies upon charge transfer. aps.org By comparing the spectra of TTF and TTF-d4 in their neutral and ionized states, researchers can identify which modes are most strongly coupled to the electronic system.

The isotopic substitution in TTF-d4 alters the frequencies of specific vibrational modes without significantly affecting the electronic structure. This allows for a controlled perturbation of the vibrational landscape, enabling a more detailed analysis of the e-mv coupling constants. These constants quantify the strength of the interaction between a particular vibrational mode and the electronic charge. A comprehensive understanding of these coupling constants is essential for modeling charge transport and other electronic phenomena in materials based on TTF. aps.org

The detailed assignment of vibrational modes in complex molecules like TTF can be challenging due to the large number of possible vibrations and the potential for overlapping spectral features. The use of isotopic substitution, creating TTF-d4, provides an invaluable experimental constraint for overcoming these challenges. nih.gov

The comparison of the infrared and Raman spectra of TTF and TTF-d4 allows for the confident assignment of many vibrational modes. unipd.it Modes involving significant hydrogen motion will exhibit a noticeable frequency shift upon deuteration, while modes localized on the sulfur-carbon skeleton will be relatively unaffected. This differential shifting provides a clear signature for identifying and categorizing the observed vibrational bands.

This experimental data from both isotopologues is then used to refine the molecular force field. A high-quality force field should be able to accurately reproduce the vibrational spectra of both TTF and TTF-d4 using a single, consistent set of force constants. The refinement process typically involves an iterative adjustment of the force constants to minimize the difference between the calculated and experimental frequencies for both molecules. The resulting refined force field provides a more physically meaningful representation of the intramolecular potential energy surface.

Table 1: Comparison of Selected Vibrational Frequencies (cm⁻¹) for TTF and TTF-d4

| Vibrational Mode | TTF (cm⁻¹) | TTF-d4 (cm⁻¹) | Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| C-H/C-D Stretch | ~3050 | ~2270 | ~780 |

| C=C Stretch (ag) | ~1518 | ~1510 | ~8 |

| C-S Stretch | ~830 | ~825 | ~5 |

| C-H/C-D Bend | ~1090 | ~850 | ~240 |

Note: These are approximate values and can vary based on the specific experimental conditions and phase (solid, solution).

Electronic Spectroscopy (UV-Vis-NIR, Photoelectron Spectroscopy).rsc.orgresearchgate.net

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule. khanacademy.org For TTF-d4, techniques like Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) and Photoelectron Spectroscopy (PES) provide fundamental insights into its electronic structure, including the energies of its molecular orbitals and the nature of its electronic transitions. rsc.org Isotopic substitution with deuterium in TTF-d4 generally has a minor effect on the electronic properties, as the electronic structure is primarily determined by the arrangement of electrons and nuclei, which is not significantly altered by the change in neutron number. semanticscholar.org However, subtle effects on vibronic coupling can sometimes be observed.

UV-Vis-NIR spectroscopy measures the absorption of light as a function of wavelength, revealing the energies of electronic transitions from the ground state to various excited states. In TTF and its derivatives, these spectra are characterized by strong absorptions in the UV region, which are typically assigned to π-π* transitions within the molecule's extensive conjugated system.

Photoelectron spectroscopy, on the other hand, provides more direct information about the energies of the molecular orbitals. In this technique, a molecule is irradiated with high-energy photons, causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in their respective orbitals can be determined, providing an experimental map of the molecule's electronic energy levels.

Tetrathiafulvalene is a well-known electron donor, readily forming charge-transfer (CT) complexes with a wide variety of electron acceptors. rsc.org In these complexes, an electron is transferred from the highest occupied molecular orbital (HOMO) of the TTF donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov This charge transfer gives rise to new, low-energy electronic transitions that are not present in the individual donor or acceptor molecules. illinois.edu

These transitions result in characteristic charge-transfer bands in the UV-Vis-NIR spectrum, often appearing in the visible or near-infrared region. The energy of the CT band is related to the ionization potential of the donor, the electron affinity of the acceptor, and the electrostatic interactions between the ionized donor and acceptor in the complex. The study of these bands provides valuable information about the extent of charge transfer and the electronic coupling between the donor and acceptor moieties. rsc.orgacs.org

While the electronic properties of TTF-d4 are very similar to those of TTF, subtle differences in the vibrational structure of the charge-transfer bands may arise due to the altered vibrational frequencies of the deuterated molecule. This can provide insights into the role of vibronic coupling in the charge-transfer process.

The electronic spectrum of TTF-d4, like that of TTF, is dominated by transitions involving its frontier molecular orbitals, namely the HOMO and LUMO. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic and optical properties. nih.govrsc.org This energy gap can be estimated from the onset of the lowest energy absorption band in the UV-Vis spectrum. researchgate.net

Theoretical calculations, such as those based on density functional theory (DFT), can provide a more detailed picture of the electronic transitions and the molecular orbitals involved. researchgate.net These calculations can help to assign the observed spectral bands to specific electronic excitations, such as transitions from the HOMO to the LUMO, or from deeper-lying orbitals to higher-energy unoccupied orbitals. The close agreement between experimentally observed and theoretically calculated transition energies can validate the computational models used to describe the electronic structure of the molecule.

Table 2: Typical Electronic Transition Data for TTF Derivatives

| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| π → π* | 250-350 | High | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. |

| n → π* | 300-400 | Low to Medium | Excitation of a non-bonding electron (e.g., from a sulfur lone pair) to a π* antibonding orbital. |

Electron Paramagnetic Resonance (EPR) Studies of Radical Cations and Spin Dynamics.nih.govnih.govrsc.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly sensitive to species with unpaired electrons, such as radical cations. nih.gov Since TTF can be readily oxidized to its stable radical cation (TTF•+), EPR spectroscopy is an indispensable tool for studying the electronic structure and spin dynamics of this important species. nih.govbeilstein-journals.orgrsc.org The study of the TTF-d4 radical cation allows for a detailed investigation of hyperfine interactions, which are the interactions between the unpaired electron spin and the nuclear spins of the surrounding atoms.

The EPR spectrum of the TTF•+ radical cation is characterized by its g-factor and its hyperfine splitting pattern. The g-factor is a measure of the magnetic moment of the unpaired electron and is influenced by the electronic environment. The hyperfine splitting arises from the interaction of the electron spin with the spins of magnetic nuclei, such as ¹H, ¹³C, and ³³S. In the case of TTF-d4, the replacement of hydrogen (¹H, nuclear spin I = 1/2) with deuterium (²H, nuclear spin I = 1) leads to a dramatic change in the hyperfine splitting pattern. This isotopic substitution is a powerful method for mapping the spin density distribution within the radical cation. nih.gov

By analyzing the hyperfine coupling constants, which are a measure of the strength of the hyperfine interaction, the distribution of the unpaired electron's wavefunction over the molecule can be determined. This provides a detailed picture of which atoms carry the most significant portion of the spin density. Such information is crucial for understanding the reactivity and magnetic properties of the TTF•+ radical cation. Furthermore, EPR can be used to study the dynamics of electron spin relaxation and spin exchange processes in solution and in the solid state. rsc.org

Table 3: Comparison of Nuclear Properties for EPR Hyperfine Analysis

| Nucleus | Nuclear Spin (I) | Natural Abundance (%) | Gyromagnetic Ratio (MHz/T) |

|---|---|---|---|

| ¹H | 1/2 | 99.98 | 42.577 |

| ²H (D) | 1 | 0.015 | 6.536 |

| ¹³C | 1/2 | 1.1 | 10.708 |

Advanced Nuclear Magnetic Resonance (NMR) for Electronic Structure and Dynamics

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state, serves as a powerful tool for elucidating the detailed electronic structure and molecular dynamics of this compound (TTF-d4). By measuring parameters sensitive to the local chemical environment and molecular orientation, NMR provides insights that are complementary to other spectroscopic techniques.

Solid-state NMR is especially informative for probing the electronic structure of TTF and its derivatives. nih.gov For instance, the ¹³C chemical shift tensor, which is a three-dimensional property describing the magnetic shielding at a nucleus, is highly sensitive to the local electronic distribution. chemrxiv.org Measurements of the principal values of this tensor for TTF in different oxidation states can reveal detailed information about the changes in orbital populations and bonding upon charge transfer. nih.gov These experimental values are often correlated with density functional theory (DFT) calculations to provide a comprehensive picture of the tensor's magnitude and orientation with respect to the molecular frame, validating the electronic structure models. nih.gov

The deuteration in TTF-d4 makes ²H (deuterium) NMR a particularly valuable technique. wikipedia.org Unlike the spin-1/2 proton, the deuterium nucleus has a spin of 1, which gives it a nuclear quadrupole moment. In the solid state, the interaction of this quadrupole moment with the local electric field gradient results in a characteristic spectral splitting, known as quadrupolar splitting. wikipedia.org The magnitude of this splitting is directly dependent on the angle between the carbon-deuterium (C-D) bond and the external magnetic field. This dependence allows ²H NMR to be used as a precise probe of:

Molecular Orientation: In ordered or partially ordered samples, the spectra can reveal the distribution of molecular orientations. wikipedia.org

Molecular Dynamics: Changes in the C-D bond orientation due to molecular motions, such as rotations or librations, cause pronounced changes in the NMR lineshape. Analyzing these lineshapes can provide quantitative information about the rates and amplitudes of these dynamic processes. wikipedia.org

Because the natural abundance of ²H is very low (0.016%), studies on TTF-d4 benefit from isotopic enrichment, which provides a strong signal for detailed analysis. wikipedia.org The relatively small quadrupole moment of deuterium compared to other quadrupolar nuclei allows for the uniform excitation of the entire spectrum, making solid-state ²H NMR a robust method for studying the structure and dynamics of deuterated materials. wikipedia.org

| NMR Technique | Measured Parameter | Information Revealed | Relevance to TTF-d4 |

|---|---|---|---|

| Solid-State ¹³C NMR | Chemical Shift Tensor (Principal Values) | Local electronic structure, charge distribution, and intra-dimer bonding. nih.gov | Provides insight into the electronic changes upon oxidation and formation of charge-transfer complexes. |

| Solid-State ²H NMR | Quadrupolar Splitting & Lineshape | C-D bond orientation, molecular packing, and dynamics (e.g., molecular rotations, librations). wikipedia.org | Directly probes the dynamics of the deuterated core, offering a window into molecular motion within the crystal lattice. |

Terahertz Spectroscopy for Low-Energy Excitations and Lattice Dynamics

Terahertz (THz) spectroscopy, operating in the frequency range between microwaves and infrared light (roughly 0.1 to 10 THz), is a powerful non-contact technique for investigating low-energy excitations in materials like TTF-d4. yale.edu The energy of THz radiation corresponds to collective motions in condensed matter, such as intermolecular vibrations and lattice phonons, making it an ideal probe for crystal lattice dynamics. yale.eduntt-review.jp

In molecular crystals like TTF-d4, the molecules are held together by weak non-covalent interactions, such as van der Waals forces. The collective vibrations of the molecules within the crystal lattice, known as external phonons, have energies that fall directly within the THz range. aps.org THz spectroscopy can directly measure the absorption or transmission of radiation corresponding to these phonon modes. The resulting spectra exhibit distinct peaks that serve as a fingerprint of the crystal structure. ntt-review.jp This is particularly useful for:

Identifying Polymorphs: Different crystal packing arrangements (polymorphs) of a molecule will have different lattice vibrations and thus distinct THz spectra. ntt-review.jpbgu.ac.il

Studying Phase Transitions: As the temperature or pressure changes, a material may undergo a phase transition that alters its crystal structure. THz spectroscopy can monitor these changes by observing shifts in or the appearance/disappearance of phonon modes.

Furthermore, THz spectroscopy is highly sensitive to charge transport and electron-phonon coupling. In charge-transfer complexes involving TTF, the coupling of electronic states to both lattice phonons (intermolecular vibrations) and molecular vibrations (intramolecular modes) is critical to their electronic properties. arxiv.org For example, in the well-studied TTF-p-chloranil complex, Peierls coupling to lattice phonons and Holstein couplings to molecular vibrations significantly influence the dynamics of photoinduced charge transfer. arxiv.org Time-resolved THz spectroscopy can be used to study the transient photoconductivity and the dynamics of charge carriers on sub-picosecond timescales, providing direct insight into how lattice motions facilitate or hinder charge transport. yale.edu

| Phenomenon | THz Spectroscopy Application | Significance |

|---|---|---|

| Lattice Phonons | Directly measures the frequencies of collective lattice vibrations. aps.org | Provides a spectral fingerprint of the crystal structure and intermolecular interactions. ntt-review.jp |

| Electron-Phonon Coupling | Probes how electronic states are influenced by lattice vibrations. arxiv.org | Elucidates the mechanisms governing charge transport and conductivity in TTF-based materials. |

| Transient Photoconductivity | Measures the mobility and dynamics of photogenerated charge carriers on ultrafast timescales. yale.edu | Reveals intrinsic factors that limit charge carrier mobility and transport efficiency. yale.edu |

Spectroelectrochemical Investigations of Redox States and Charge Transfer

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide detailed information about the structural and electronic properties of molecules as they undergo redox reactions. For TTF-d4, this is a crucial technique for characterizing its multiple stable oxidation states (redox states) and understanding the nature of charge transfer in its complexes. daneshyari.comnih.gov

Tetrathiafulvalene is renowned for its ability to undergo two sequential and reversible one-electron oxidations, forming the stable radical cation (TTF•+) and the dication (TTF²⁺). nih.govresearchgate.net Cyclic voltammetry (CV) is the electrochemical technique typically used to measure the potentials at which these oxidation events occur. nih.gov By coupling a potentiostat to a spectrometer (e.g., a UV-Vis-NIR spectrometer), it is possible to record the absorption spectrum of the species present in the electrochemical cell at any given potential. daneshyari.com

This combined approach allows for the unambiguous assignment of spectroscopic features to each redox state:

Neutral TTF (TTF⁰): The initial state before oxidation, with its characteristic absorption spectrum.

Radical Cation (TTF•+): As the potential is swept past the first oxidation wave in the CV, new absorption bands appear in the Vis-NIR region, which are the spectral signature of the TTF•+ radical cation. daneshyari.com

Dication (TTF²⁺): Upon sweeping the potential past the second oxidation wave, the spectrum changes again, reflecting the formation of the TTF²⁺ dication. researchgate.net

These spectroelectrochemical studies provide critical data on the electronic structure of each oxidation state. The energy and intensity of the observed absorption bands are directly related to the electronic transitions available in the molecule. For example, the appearance of new, low-energy absorption bands upon oxidation is a hallmark of the formation of open-shell radical species and provides information about the energy levels of the molecular orbitals involved in the redox process.

Furthermore, spectroelectrochemistry is invaluable for studying intramolecular charge transfer (ICT) and the properties of charge-transfer complexes. rsc.orgnih.govosti.gov By systematically varying the electrochemical potential, researchers can control the degree of charge transfer between donor and acceptor molecules and simultaneously monitor the resulting changes in the electronic absorption spectrum. daneshyari.com This provides direct experimental evidence for the relationship between the redox potentials of the constituent molecules and the energy of the charge-transfer band. osti.gov

| Redox State | Electrochemical Process | Typical Spectroscopic Signature |

|---|---|---|

| TTF⁰ (Neutral) | Initial state | Absorption primarily in the UV region. |

| TTF•+ (Radical Cation) | First one-electron oxidation (E₁) | Appearance of new, distinct absorption bands in the visible and near-infrared (Vis-NIR) regions. daneshyari.com |

| TTF²⁺ (Dication) | Second one-electron oxidation (E₂) | Further changes in the absorption spectrum, often shifting to higher energies compared to the radical cation. researchgate.net |

Computational Modeling and Simulation of Tetrathiafulvalene D4 Materials

Molecular Dynamics (MD) Simulations of Deuterated Aggregates

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecular aggregates, providing a picture of how individual TTF-d4 molecules arrange themselves in the solid state. These simulations can predict crystal structures, identify packing motifs, and explore the influence of temperature and pressure on the material's morphology.

For TTF and its derivatives, MD simulations have been crucial in understanding the formation of aggregates and the intermolecular interactions that govern their stability. These simulations typically reveal a high tendency for TTF-based molecules to form ordered stacks or herringbone structures, which are stabilized by a combination of π–π stacking and S···S interactions. nih.gov The charge transport properties of these materials are intimately linked to the relative positions of the interacting molecules within these crystalline arrangements. acs.org